molecular formula C20H19NO B2680351 8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1706078-85-4

8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2680351
CAS No.: 1706078-85-4
M. Wt: 289.378
InChI Key: SREULQWADSYMNK-UHFFFAOYSA-N
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Description

8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a biphenyl group attached to it

Preparation Methods

The synthesis of 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information . The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Chemical Reactions Analysis

8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium (IV) catalysts and 2-alkoxy-1,4-benzoquinones . The major products formed from these reactions are often complex bicyclic structures, such as 7-aryl-3-hydroxy-6-methylbicyclo[3.2.1]oct-3-ene-2,8-diones .

Scientific Research Applications

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c22-20(21-18-7-4-8-19(21)14-13-18)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-7,9-12,18-19H,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREULQWADSYMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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